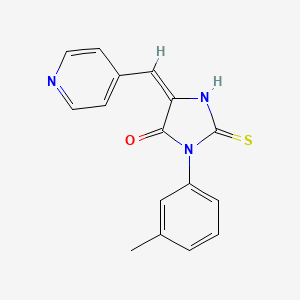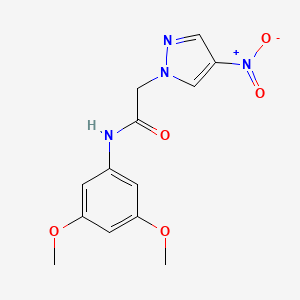![molecular formula C15H26N4O B10950656 1-cyclohexyl-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B10950656.png)
1-cyclohexyl-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]UREA is a synthetic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group and a pyrazolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]UREA typically involves the reaction of cyclohexyl isocyanate with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propylamine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with different nucleophilic groups attached.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA: Similar structure but with a thiourea moiety instead of a urea moiety.
N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]CARBAMATE: Similar structure but with a carbamate moiety instead of a urea moiety.
Uniqueness
N-CYCLOHEXYL-N’-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]UREA is unique due to its specific combination of a cyclohexyl group and a pyrazolyl group attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26N4O |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]urea |
InChI |
InChI=1S/C15H26N4O/c1-12-11-13(2)19(18-12)10-6-9-16-15(20)17-14-7-4-3-5-8-14/h11,14H,3-10H2,1-2H3,(H2,16,17,20) |
InChI Key |
TUJPYFNZFUUOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10950581.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950583.png)
![7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10950585.png)

![4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10950594.png)
![1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10950606.png)
![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10950612.png)

![6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950617.png)
![2-(4-fluorophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950622.png)
![(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950628.png)
![4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10950629.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10950652.png)
![N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10950653.png)
